
Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial and Antioxidant Studies : The synthesis of thiophene derivatives, similar in structure to Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate, has shown significant antimicrobial and antioxidant activities. These compounds were evaluated for their potential in inhibiting bacterial and fungal growth, with some showing excellent antibacterial and antifungal properties. Additionally, their antioxidant capabilities were demonstrated, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Anti-rheumatic Potential : Derivatives of this compound have been synthesized and evaluated for their anti-rheumatic potential. These studies involved the creation of metal complexes with Co(II), Cu(II), and Zn(II) that exhibited significant antioxidant, analgesic, and anti-rheumatic effects, showing promise for therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Chemical Synthesis and Material Science
Advanced Synthetic Methods : The compound and its related derivatives have been central to developing advanced synthetic methodologies, including cyclopropanation reactions, Gewald reactions, and intramolecular cyclization. These methods allow for the efficient creation of complex organic molecules with potential applications in material science, drug discovery, and the synthesis of novel organic compounds with specific functional properties (Abaee & Cheraghi, 2013).
Polymerization and Material Properties : Studies on the role of chain transfer agents in free radical polymerization highlight the compound's relevance in synthesizing polymers with specific characteristics. These investigations provide insights into controlling polymerization processes, which is crucial for designing materials with desired mechanical and thermal properties (Furuncuoglu et al., 2010).
Mecanismo De Acción
Target of Action
The compound contains a thiophene ring, which is a common motif in many pharmaceuticals and biologically active compounds . The presence of the cyano group and the tetrahydronaphthalene moiety could suggest potential interactions with various biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a thiophene ring are often involved in a wide range of biochemical processes .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQADQFUOXVWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

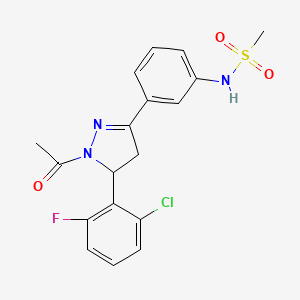
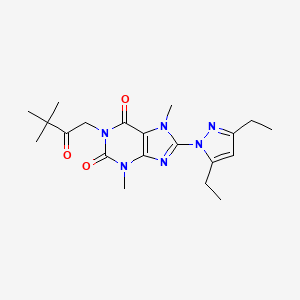
![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)
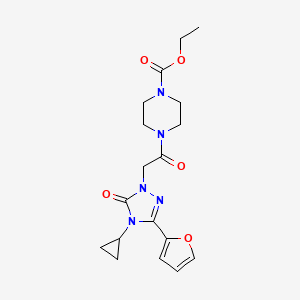
![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)
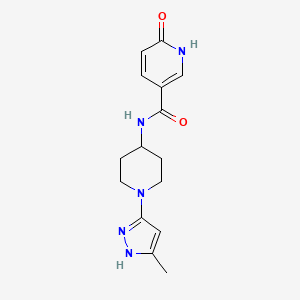

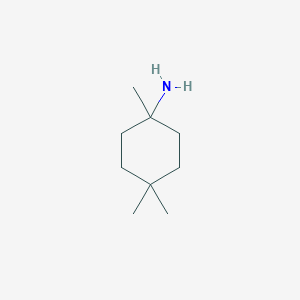
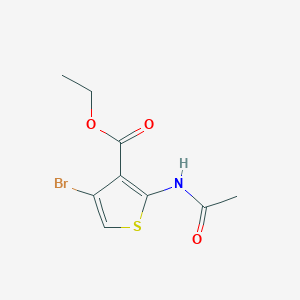
![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)
